Ascochitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

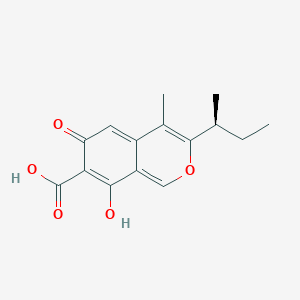

Ascochitine is a polyketide-derived secondary metabolite produced by species in the Didymellaceae family, including Ascochyta species pathogens of cool-season food legumes . It is structurally similar to the well-known mycotoxin citrinin and exhibits broad-spectrum phytotoxicity and antimicrobial activities .

Métodos De Preparación

The biosynthesis of ascochitine involves the methylation of a hexaketide, followed by cyclization, reduction to the aldehyde, dehydration, and eventually oxidation of the methyl group at C(7) to a carboxy group . Various synthetic approaches have been tried to synthesize the precursors, including the use of 1,3-dithians, an organo-lithium equivalent to the Friedel–Crafts reagent, and phase-transfer reactions . Industrial production methods typically involve culturing Ascochyta fabae on Czapek Dox nutrients supplemented with hot water extracts of the host plant, Vicia faba .

Análisis De Reacciones Químicas

Ascochitine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, sodium hydroxide, and various organo-lithium compounds . Major products formed from these reactions include aldehydes and carboxylic acids .

Aplicaciones Científicas De Investigación

Ascochitine has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of enzyme-bound ester reductions . In biology, it is used to investigate the pathogenicity of legume-associated Ascochyta species and their interactions with host plants . In medicine, this compound’s antimicrobial properties are of interest for developing new antibiotics . In industry, it is used as a model compound for studying the production of secondary metabolites in fungi .

Mecanismo De Acción

Ascochitine exerts its effects through the inhibition of various cellular processes in plants and microbes. It is mainly produced from mature hyphae at the site of pycnidial formation, suggesting a possible protective role against other microbial competitors in nature . The compound targets cellular machineries and interferes with host immune responses, leading to phytotoxicity and antimicrobial activities .

Comparación Con Compuestos Similares

Ascochitine is structurally similar to citrinin, a well-known mycotoxin produced by fungal species in the genera Aspergillus, Monascus, and Penicillium . Both compounds exhibit broad-spectrum phytotoxicity and antimicrobial activities . this compound is unique in its specific production by Ascochyta species and its role in the pathogenicity of legume-associated fungi . Other similar compounds include ascochlorin, ascofuranol, and ascosalitoxin, which are also produced by Ascochyta species and exhibit similar biological activities .

Propiedades

Número CAS |

3615-05-2 |

|---|---|

Fórmula molecular |

C15H16O5 |

Peso molecular |

276.28 g/mol |

Nombre IUPAC |

3-[(2S)-butan-2-yl]-8-hydroxy-4-methyl-6-oxoisochromene-7-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-4-7(2)14-8(3)9-5-11(16)12(15(18)19)13(17)10(9)6-20-14/h5-7,17H,4H2,1-3H3,(H,18,19)/t7-/m0/s1 |

Clave InChI |

DZBCEUTUWOWUDY-ZETCQYMHSA-N |

SMILES isomérico |

CC[C@H](C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

SMILES canónico |

CCC(C)C1=C(C2=CC(=O)C(=C(C2=CO1)O)C(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)

![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)

![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)